molecular formula C19H14N2O2 B14586310 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- CAS No. 61195-75-3

2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl-

Cat. No.: B14586310
CAS No.: 61195-75-3
M. Wt: 302.3 g/mol
InChI Key: MVCZPBYPNDUPBR-UHFFFAOYSA-N
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Description

2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- is a complex organic compound that features a pyridinedione core substituted with an indole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyridinedione precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyridinedione-based molecules. Examples are:

  • 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-methyl-
  • 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-ethyl-

Uniqueness

What sets 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

61195-75-3

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-indol-1-yl-4-phenyl-3H-pyridine-2,6-dione

InChI

InChI=1S/C19H14N2O2/c22-17-12-15(13-6-2-1-3-7-13)18(19(23)20-17)21-11-10-14-8-4-5-9-16(14)21/h1-12,18H,(H,20,22,23)

InChI Key

MVCZPBYPNDUPBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=O)C2N3C=CC4=CC=CC=C43

Origin of Product

United States

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